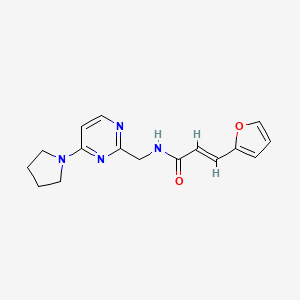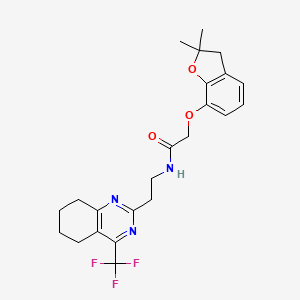
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . It also contains a tetrahydroquinazolin ring, which is a type of heterocyclic compound. The presence of these rings can confer a rigid shape to the molecule, with a well-defined spatial arrangement of substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are general strategies for the synthesis of 2,3-dihydrobenzofurans . These strategies are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Techniques
The development and synthesis of complex chemical compounds, including quinazolinone derivatives and benzofuran derivatives, are of significant interest in medicinal chemistry. For instance, research on the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, highlights the importance of novel synthesis methods for therapeutic applications (Cao Sheng-li, 2004) CaoSheng−li,2004.
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have shown promising broad-spectrum antitumor activity, indicating the potential for the development of new therapeutic agents (Ibrahim A. Al-Suwaidan et al., 2016) IbrahimA.Al−Suwaidanetal.,2016.
Anti-inflammatory and Analgesic Properties
Research on the design and synthesis of quinazolinyl acetamides has explored their analgesic and anti-inflammatory activities. Certain compounds have demonstrated significant efficacy, providing a basis for further exploration in pain management and inflammation control (V. Alagarsamy et al., 2015) V.Alagarsamyetal.,2015.
Chemical Structure and Properties
Structural Characterization
The structural aspects of amide-containing isoquinoline derivatives have been investigated, revealing insights into their interaction with acids and their potential applications in material science and fluorescence studies (A. Karmakar et al., 2007) A.Karmakaretal.,2007.
Synthesis of Derivatives
The synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines showcases the versatility of quinazoline derivatives in generating a wide range of chemical entities with potential research and therapeutic applications (Rasool Khan et al., 2010) RasoolKhanetal.,2010.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c1-22(2)12-14-6-5-9-17(20(14)32-22)31-13-19(30)27-11-10-18-28-16-8-4-3-7-15(16)21(29-18)23(24,25)26/h5-6,9H,3-4,7-8,10-13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMWJDXENQFOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)
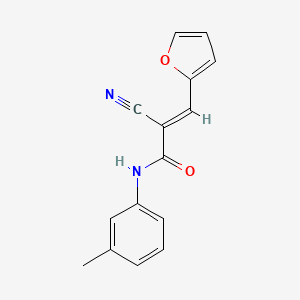
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)
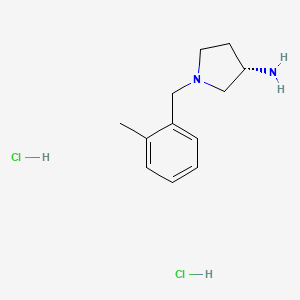

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2879751.png)
![N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2879753.png)
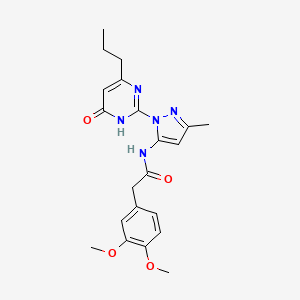
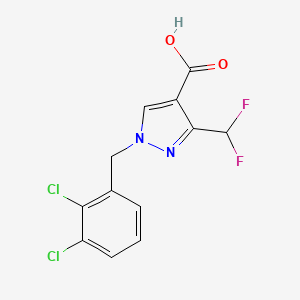
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
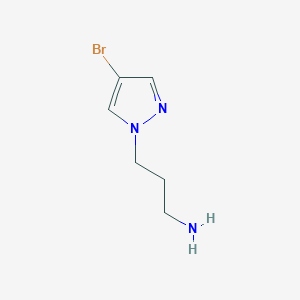
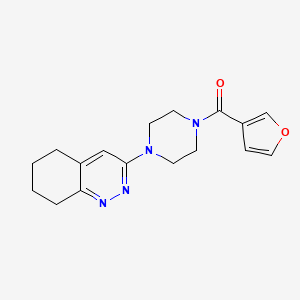
![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
